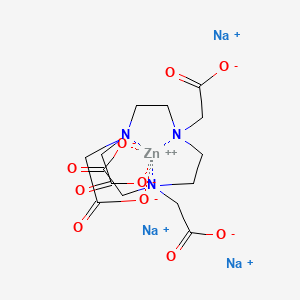

ZnDTPA

描述

属性

Key on ui mechanism of action |

Zn-DTPA forms stable chelates with metal ions by exchanging zinc for a metal of greater binding capacity. The radioactive chelates are then excreted by glomerular filtration into the urine. In animal studies, Zn-DTPA forms less stable chelates with uranium and neptunium in vivo resulting in deposition of these elements in tissues including the bone. Zn-DTPA treatments are not expected to be effective for uranium and neptunium. Radioactive iodine is not bound by DTPA. |

|---|---|

CAS 编号 |

11082-38-5 |

分子式 |

C14H21N3O10Zn |

分子量 |

456.7 g/mol |

IUPAC 名称 |

zinc;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;hydron |

InChI |

InChI=1S/C14H23N3O10.Zn/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);/q;+2/p-2 |

InChI 键 |

UVJDUBUJJFBKLD-UHFFFAOYSA-L |

规范 SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Zn+2] |

其他CAS编号 |

11082-38-5 |

产品来源 |

United States |

Foundational & Exploratory

The Core Mechanism of Zn-DTPA Chelation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Zinc-Diethylenetriaminepentaacetic acid (Zn-DTPA) as a chelating agent, primarily for the decorporation of transuranic actinides such as plutonium (Pu), americium (Am), and curium (Cm). The document elucidates the fundamental principles of chelation, the pharmacokinetics and pharmacodynamics of Zn-DTPA, and detailed experimental protocols for its study. Quantitative data on stability constants, pharmacokinetic parameters, and decorporation efficacy are presented in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the complex interactions at both a molecular and systemic level.

Introduction

Internal contamination with radionuclides poses a significant health risk due to their long biological half-lives and the damaging effects of ionizing radiation. Chelating agents are a cornerstone of medical countermeasures to enhance the elimination of these toxic metal ions from the body. Zn-DTPA is a well-established and FDA-approved decorporation agent that leverages the principles of coordination chemistry to form stable, water-soluble complexes with trivalent and tetravalent actinides, thereby facilitating their renal excretion.[1][2] This guide serves as a technical resource for professionals engaged in the research and development of chelating therapies.

Mechanism of Action of Zn-DTPA Chelation

The primary mechanism of action of Zn-DTPA is a displacement reaction driven by the relative stability of metal-ligand complexes. DTPA is a polyaminocarboxylic acid that can form up to eight coordinate bonds with a metal ion.[3] In Zn-DTPA, the zinc ion is held within the DTPA molecule. When Zn-DTPA is introduced into the bloodstream, it encounters contaminating metal ions, such as plutonium, that have a higher binding affinity for DTPA than zinc does.[3] This difference in affinity, quantified by the stability constant (log K), drives the displacement of the zinc ion and the formation of a new, more stable actinide-DTPA complex.[3] This newly formed complex is water-soluble and is rapidly excreted from the body via glomerular filtration in the kidneys.[4]

The Role of Stability Constants

The efficacy of the displacement reaction is fundamentally governed by the stability constants of the DTPA complexes with various metal ions. A higher log K value indicates a more stable complex. As shown in Table 1, the stability constants for DTPA with transuranic actinides are significantly higher than that of the Zn-DTPA complex, providing the thermodynamic driving force for the chelation process.

Table 1: Stability Constants (log K) of DTPA with Various Metal Ions

| Metal Ion | Valence | Log K | Reference(s) |

|---|---|---|---|

| Zinc (Zn²⁺) | +2 | 18.2 - 18.8 | |

| Calcium (Ca²⁺) | +2 | 10.7 - 10.9 | [5] |

| Plutonium (Pu⁴⁺) | +4 | 29.5 | |

| Americium (Am³⁺) | +3 | 22.9 | [6] |

| Curium (Cm³⁺) | +3 | 23.1 | |

| Iron (Fe³⁺) | +3 | 27.3 | |

| Lead (Pb²⁺) | +2 | 18.8 | |

| Cadmium (Cd²⁺) | +2 | 19.1 |

Note: Stability constants can vary depending on experimental conditions such as temperature and ionic strength.

Pharmacokinetics of Zn-DTPA

The pharmacokinetic profile of Zn-DTPA is characterized by rapid distribution in the extracellular fluid and swift renal excretion.[7] It does not readily penetrate cell membranes, and its metabolism is minimal.[4] The key pharmacokinetic parameters are summarized in Table 2.

Table 2: Pharmacokinetic Parameters of DTPA

| Parameter | Value | Species | Reference(s) |

|---|---|---|---|

| Plasma Half-life | |||

| Initial Phase (t½α) | 1.4 min | Human | [8] |

| Second Phase (t½β) | 14.5 min | Human | [8] |

| Terminal Phase (t½γ) | 94.4 min | Human | [8] |

| Overall | 20-60 min | Human | [7] |

| Volume of Distribution (Vd) | Corresponds to extracellular fluid volume | Human | [4] |

| Clearance (CL) | Primarily renal via glomerular filtration | Human | [4] |

| Bioavailability (Oral) | <5% | Human | [4] |

| Protein Binding | Minimal | Human | [4] |

Note: Parameters are for the DTPA ligand. The chelated metal may influence the exact values.

Cellular Uptake of Actinides and the Extracellular Action of Zn-DTPA

While Zn-DTPA acts primarily in the extracellular space, understanding the mechanisms of cellular uptake of actinides is crucial to appreciate the importance of rapid chelation therapy. Recent research has identified that plutonium and other actinides can be transported into cells by hijacking iron transport mechanisms, specifically involving the proteins transferrin and siderocalin.[5][8][9][10][11][12]

As depicted in the diagram above, actinides in the bloodstream can bind to endogenous proteins like transferrin and siderocalin, forming complexes that are then recognized by cell surface receptors, leading to their internalization. Zn-DTPA intercepts the actinides in the extracellular space before they can be taken up by cells, forming a stable complex that is then excreted.

Potential Cellular Effects of Extracellular Zinc Chelation

Although Zn-DTPA is largely impermeable to cell membranes, its action of chelating extracellular zinc can transiently affect cellular zinc homeostasis and signaling.[13][14] Cells maintain a tightly controlled balance of intracellular zinc, which acts as a structural component of many proteins and as a signaling molecule.[15][16][17] A temporary reduction in extracellular zinc availability can influence the activity of zinc transporters (ZIP and ZnT families) and potentially impact zinc-dependent signaling pathways involved in processes like apoptosis and oxidative stress response.[6][10][13][14][18][19]

Decorporation Efficacy of Zn-DTPA

The effectiveness of Zn-DTPA in removing transuranic actinides has been demonstrated in numerous animal studies. The decorporation efficacy is dependent on the specific radionuclide, its chemical form, the route of contamination, and the timing and duration of the chelation therapy.

Table 3: Decorporation Efficacy of DTPA in Animal Models

| Radionuclide | Animal Model | Treatment Regimen | Efficacy (Reduction in Body Burden) | Reference(s) |

|---|---|---|---|---|

| Plutonium-238 | Rat | Continuous Zn-DTPA infusion for 14 days, starting 1h post-exposure | ~82% | [1] |

| Americium-241 | Rat | Continuous Zn-DTPA infusion for 14 days, starting 1h post-exposure | ~86% | [1] |

| Americium-241 | Beagle Dog | IV Zn-DTPA for 14 days, starting 1 day post-contamination | ~10-fold increase in excretion | [20] |

| Plutonium | Rat | Ca-DTPA followed by Zn-DTPA | Significant reduction in liver and bone deposits | [4] |

Note: Efficacy can vary significantly based on experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Zn-DTPA chelation.

Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a standard method for determining the stability constants of metal-ligand complexes.

Protocol:

-

Reagents and Equipment:

-

Potentiometer with a pH electrode

-

Autotitrator or manual burette

-

Thermostated reaction vessel

-

Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH, carbonate-free)

-

Solution of DTPA of known concentration

-

Solution of the metal salt of interest of known concentration

-

Inert electrolyte (e.g., KCl or NaClO₄) to maintain constant ionic strength

-

-

Procedure:

-

Calibrate the pH electrode using standard buffer solutions.

-

To determine the protonation constants (pKa values) of DTPA, titrate a solution of DTPA (with the inert electrolyte) with the standardized base.

-

To determine the metal-ligand stability constant, prepare a solution containing the metal ion, DTPA (typically in a 1:1 or 1:2 molar ratio), and the inert electrolyte.

-

Titrate this mixture with the standardized base.

-

Record the pH at regular intervals after each addition of the titrant.

-

-

Data Analysis:

-

Plot the titration curves (pH vs. volume of base added).

-

The data are then analyzed using specialized software (e.g., Hyperquad, SCOGS) that fits the experimental data to a chemical model to calculate the stability constants.[20]

-

In Vivo Radionuclide Decorporation Study in a Rodent Model

Animal models are essential for evaluating the efficacy of decorporation agents.

Protocol:

-

Animals and Husbandry:

-

Use a suitable rodent model (e.g., Wistar or Sprague-Dawley rats).

-

Acclimate animals to the housing conditions and provide food and water ad libitum.

-

All procedures must be approved by an Institutional Animal Care and Use Committee.

-

-

Procedure:

-

Administer the radionuclide (e.g., ²³⁸Pu or ²⁴¹Am citrate solution) to the animals via a clinically relevant route (e.g., intravenous, intramuscular, or inhalation).

-

At a specified time post-contamination, begin treatment with Zn-DTPA (e.g., intraperitoneal or intravenous injection). Include a control group receiving a vehicle (e.g., saline).

-

House animals in metabolic cages to allow for the separate collection of urine and feces.

-

Collect excreta daily for the duration of the study.

-

At the end of the study, euthanize the animals and collect relevant tissues (e.g., liver, kidneys, femur, spleen, and remaining carcass).

-

-

Sample Analysis (Alpha Spectrometry):

-

Sample Preparation:

-

Radiochemical Separation:

-

Add a tracer of a different isotope of the radionuclide of interest (e.g., ²⁴²Pu or ²⁴³Am) to each sample to determine the chemical yield of the separation process.

-

Use anion exchange or extraction chromatography to separate the radionuclide from the sample matrix and other interfering elements.[22]

-

-

Source Preparation:

-

Electrodeposit the purified radionuclide onto a stainless steel disc.[21]

-

-

Alpha Spectrometry:

-

Count the prepared discs in an alpha spectrometer to determine the activity of the radionuclide in each sample.

-

The activity of the tracer is used to correct for losses during the chemical separation.

-

-

-

Data Analysis:

-

Calculate the percentage of the injected dose of the radionuclide in each tissue and in the cumulative excreta.

-

Compare the retention and excretion of the radionuclide in the Zn-DTPA treated group with the control group to determine the decorporation efficacy.

-

In Vitro Competitive Binding Assay

This assay can be used to determine the relative binding affinities of different metal ions for DTPA.

Protocol:

-

Reagents and Equipment:

-

A radiolabeled metal ion with a known affinity for DTPA (e.g., ⁶⁵Zn).

-

Unlabeled competing metal ions of interest.

-

DTPA solution.

-

A method to separate bound from free radioligand (e.g., size exclusion chromatography, dialysis, or a filtration assay).

-

A radiation counter (e.g., gamma counter for ⁶⁵Zn).

-

-

Procedure:

-

Incubate a fixed concentration of DTPA with a fixed concentration of the radiolabeled metal ion.

-

In a series of tubes, add increasing concentrations of the unlabeled competing metal ion.

-

Allow the reactions to reach equilibrium.

-

Separate the DTPA-bound radiolabel from the free radiolabel.

-

Quantify the amount of bound radioactivity in each tube.

-

-

Data Analysis:

-

Plot the percentage of bound radiolabel as a function of the concentration of the competing metal ion.

-

Determine the IC₅₀ value, which is the concentration of the competing metal ion that displaces 50% of the radiolabeled metal ion from DTPA.

-

The IC₅₀ value can be used to calculate the inhibition constant (Ki), which reflects the affinity of the competing metal ion for DTPA.[23]

-

Conclusion

Zn-DTPA is a highly effective chelating agent for the decorporation of transuranic actinides. Its mechanism of action is based on a thermodynamically favorable displacement reaction, where the zinc ion is exchanged for a radionuclide with a higher binding affinity for the DTPA ligand. The resulting stable, water-soluble complex is then rapidly excreted from the body. The efficacy of Zn-DTPA is supported by a wealth of data from in vivo studies. This technical guide has provided a detailed overview of the core principles of Zn-DTPA chelation, quantitative data for a deeper understanding of its properties, and standardized protocols for its further investigation. This information serves as a valuable resource for researchers and professionals working to advance the field of medical countermeasures against radionuclide contamination.

References

- 1. A rapid method for estimation of Pu-isotopes in urine samples using high volume centrifuge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Study on the pH Speciation and Stability Constants for Chelating Agents With Metals - koreascholar [db.koreascholar.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. publications.iupac.org [publications.iupac.org]

- 8. pnas.org [pnas.org]

- 9. Intracellular zinc homeostasis and zinc signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Zinc and Oxidative Stress: Current Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Siderocalin-mediated recognition, sensitization, and cellular uptake of actinides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Zinc homeostasis and signaling in health and diseases: Zinc signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ovid.com [ovid.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Welcome to the World of Zinc Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Zinc induced apoptosis in HEP-2 cancer cells: the role of oxidative stress and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scispace.com [scispace.com]

- 20. researchgate.net [researchgate.net]

- 21. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 22. eichrom.com [eichrom.com]

- 23. giffordbioscience.com [giffordbioscience.com]

Pentetate Zinc Trisodium: A Technical Guide to its Chemical Structure, Properties, and Therapeutic Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentetate zinc trisodium (Zn-DTPA) is a crucial chelating agent employed in the decorporation of internal radionuclide contamination. This technical guide provides an in-depth analysis of its chemical structure, physicochemical properties, and the principles governing its therapeutic efficacy. The document elucidates the mechanism of action, focusing on the displacement of zinc by transuranic elements such as plutonium, americium, and curium. Detailed experimental protocols for its synthesis, analysis in biological matrices, and in vivo evaluation are presented to support further research and development in this critical area of medical countermeasure development.

Chemical Structure and Physicochemical Properties

Pentetate zinc trisodium, chemically named trisodium zinc diethylenetriaminepentaacetate, is a coordination complex where a zinc ion is bound to the pentadentate ligand diethylenetriaminepentaacetic acid (DTPA).[1] The molecule also contains three sodium counter-ions.

Chemical Structure:

-

Molecular Formula: C₁₄H₁₈N₃Na₃O₁₀Zn[1]

-

IUPAC Name: trisodium;zinc;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate[1]

The structure of the DTPA ligand provides eight potential coordination sites, allowing it to form highly stable complexes with metal ions.[2]

Physicochemical Properties of Pentetate Zinc Trisodium:

| Property | Value | Reference(s) |

| Molecular Weight | 522.7 g/mol | [3] |

| Appearance | Clear, colorless solution | [3] |

| pH (injection solution) | 6.5 - 7.5 | [3] |

| Osmolality | 1260 mOsmol/kg (hyperosmolar) | [3] |

| Solubility | Water-soluble | [4] |

Mechanism of Action: Chelation and Decorporation

The primary therapeutic function of pentetate zinc trisodium is to facilitate the excretion of certain internally deposited radionuclides.[5] This is achieved through a process of chelation, where the DTPA ligand binds to the contaminating metal ion, forming a stable, water-soluble complex that can be readily eliminated from the body, primarily through glomerular filtration.[5]

The core of its mechanism lies in the principle of competitive binding, governed by the stability constants of the metal-ligand complexes. DTPA has a higher affinity for certain transuranic elements than it does for zinc.[5] When administered, pentetate zinc trisodium circulates in the bloodstream and extracellular fluid. Upon encountering a radionuclide with a higher stability constant with DTPA, the zinc ion is displaced, and the radionuclide is chelated.[5]

Stability Constants of DTPA Complexes:

The stability constant (log K) is a measure of the strength of the interaction between a ligand and a metal ion. A higher log K value indicates a more stable complex.

| Metal Ion | Oxidation State | Log K Value | Reference(s) |

| Zinc (Zn²⁺) | +2 | 18.2 - 18.8 | [6] |

| Plutonium (Pu³⁺) | +3 | 20.58 ± 0.04 | [1][7] |

| Plutonium (Pu⁴⁺) | +4 | 33.67 ± 0.02 | [1][7] |

| Americium (Am³⁺) | +3 | ~22.9 | [7] |

| Curium (Cm³⁺) | +3 | ~22.9 | [7] |

Note: Stability constants can vary with experimental conditions such as ionic strength and temperature.

The significantly higher stability constants of DTPA with plutonium, americium, and curium compared to zinc drive the chelation process, leading to the decorporation of these harmful radionuclides.

Signaling Pathway Diagram: Chelation and Excretion

Caption: Chelation mechanism of pentetate zinc trisodium.

Pharmacokinetics

| Parameter | Description | Reference(s) |

| Absorption | Poorly absorbed from the GI tract. | [3] |

| Distribution | Rapidly distributed throughout the extracellular fluid space. Minimal penetration into cells. | [3] |

| Metabolism | Undergoes minimal metabolic change. | [3] |

| Excretion | Primarily excreted by glomerular filtration into the urine. Over 99% of an injected dose is excreted within 24 hours. | [3][8] |

| Plasma Half-life | Characterized by three exponential components with average half-lives of 1.4 min, 14.5 min, and 94.4 min. | [3] |

Experimental Protocols

Synthesis of Crystalline Pentetate Zinc Trisodium

This protocol is adapted from patent literature describing the synthesis of crystalline Zn-DTPA.[4][8]

Materials:

-

Diethylenetriaminepentaacetic acid (DTPA)

-

Zinc oxide (ZnO) or other zinc salt

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Organic solvent (e.g., ethanol or isopropanol)

Procedure:

-

In a reaction vessel, dissolve DTPA in deionized water.

-

Neutralize the DTPA solution by the stoichiometric addition of sodium hydroxide.

-

Add an equimolar amount of zinc oxide to the solution with stirring. The reaction can be performed at room temperature or with gentle heating to facilitate dissolution.

-

Concentrate the reaction solution by removing 90-99% of the water, for example, by vacuum distillation.

-

Add an organic solvent in which Zn-DTPA has low solubility to the concentrated aqueous solution to induce precipitation of the crystalline product.

-

Isolate the crystalline pentetate zinc trisodium by filtration.

-

Wash the crystals with the organic solvent and dry under vacuum.

Experimental Workflow: Synthesis

Caption: Workflow for the synthesis of crystalline pentetate zinc trisodium.

Analysis of Pentetate Zinc Trisodium in Biological Samples by LC-MS/MS

This protocol is based on a validated method for the quantification of Zn-DTPA in human plasma and urine.[9][10]

Materials and Instrumentation:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

-

C18 analytical and guard columns

-

Solid-Phase Extraction (SPE) cartridges

-

Methanol, ammonium formate, ammonia solution

-

Pentetate zinc trisodium standard

-

Internal standard (e.g., a stable isotope-labeled analog)

Procedure:

-

Sample Preparation (Plasma or Urine):

-

Thaw samples at room temperature.

-

Spike samples with the internal standard.

-

Perform protein precipitation for plasma samples (e.g., with acetonitrile or methanol).

-

Centrifuge to pellet precipitated proteins.

-

Perform Solid-Phase Extraction (SPE) on the supernatant (for plasma) or diluted urine for sample clean-up and concentration.

-

Elute the analyte from the SPE cartridge.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Column: C18 column (e.g., Proteonavi, 250 × 4.6 mm, 5 µm).[9]

-

Mobile Phase: A mixture of methanol, 2 mM ammonium formate (pH 6.3), and ammonia solution (e.g., 50:50:0.015, v/v/v).[9]

-

Flow Rate: 0.45 mL/min.[9]

-

Injection Volume: Appropriate volume based on sensitivity requirements.

-

Mass Spectrometry: Operate in negative ion mode with Multiple Reaction Monitoring (MRM) for the specific transitions of Zn-DTPA and the internal standard.

-

-

Quantification:

-

Generate a calibration curve using standards of known concentrations.

-

Quantify the concentration of Zn-DTPA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Experimental Workflow: Bioanalysis

Caption: Workflow for the bioanalysis of pentetate zinc trisodium.

In Vivo Evaluation of Radionuclide Decorporation

This protocol provides a general framework for evaluating the efficacy of pentetate zinc trisodium in a rodent model of internal radionuclide contamination.[11][12]

Materials and Animals:

-

Laboratory rats (e.g., Wistar or Sprague-Dawley)

-

Radionuclide solution for contamination (e.g., ²⁴¹Am-citrate)

-

Pentetate zinc trisodium injection

-

Metabolic cages for urine and feces collection

-

Gamma counter or other appropriate radiation detection equipment

Procedure:

-

Acclimatization: Acclimate animals to laboratory conditions and metabolic cages.

-

Internal Contamination: Administer the radionuclide solution to the animals via a relevant route (e.g., intravenous or intraperitoneal injection).

-

Treatment Groups: Divide animals into groups:

-

Control group (no treatment)

-

Zn-DTPA treatment group(s) (different doses or treatment initiation times)

-

-

Treatment Administration: Administer pentetate zinc trisodium at the specified dose and time points post-contamination (e.g., 1 hour, 24 hours). Administration is typically via intravenous or intraperitoneal injection.

-

Sample Collection: Collect urine and feces daily for a set period (e.g., 7 days).

-

Biodistribution: At the end of the study, euthanize the animals and collect key tissues (e.g., liver, kidneys, femurs) to determine the radionuclide burden.

-

Radioactivity Measurement: Measure the radioactivity in urine, feces, and tissue samples using a gamma counter.

-

Data Analysis: Calculate the cumulative excretion of the radionuclide and the retention in major organs. Compare the results from the treatment groups to the control group to determine the decorporation efficacy of pentetate zinc trisodium.

Conclusion

Pentetate zinc trisodium is a well-characterized and effective chelating agent for the decorporation of plutonium, americium, and curium. Its mechanism of action is based on the principle of competitive chelation, driven by the high stability of DTPA complexes with these transuranic elements. The pharmacokinetic profile of pentetate zinc trisodium is favorable for its therapeutic application, with rapid distribution and efficient renal excretion. The experimental protocols provided in this guide offer a foundation for the synthesis, analysis, and in vivo evaluation of this important medical countermeasure, facilitating further research into its applications and potential improvements.

References

- 1. researchgate.net [researchgate.net]

- 2. Stability constants of complexes - Wikipedia [en.wikipedia.org]

- 3. orise.orau.gov [orise.orau.gov]

- 4. EP2805957A1 - Crystalline Forms of Trisodium zink diethylene triamine pentaacetic acid - Google Patents [patents.google.com]

- 5. What is the mechanism of Pentetate Zinc Trisodium? [synapse.patsnap.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. US20160130283A1 - Crystalline forms of zinc trisodium pentetic acid - Google Patents [patents.google.com]

- 9. Developing a robust LC-MS/MS method to quantify Zn-DTPA, a zinc chelate in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Experimental Evaluation of 65Zn Decorporation Kinetics Following Rapid and Delayed Zn-DTPA Interventions in Rats. Bipha… [ouci.dntb.gov.ua]

Synthesis and Purification of Research-Grade Zinc Trisodium Diethylenetriaminepentaacetate (Zn-DTPA): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for producing research-grade zinc trisodium diethylenetriaminepentaacetate (Zn-DTPA). The information compiled herein is intended to equip researchers with the necessary knowledge to prepare and purify this important chelating agent for scientific investigation and preclinical drug development.

Introduction

Zinc trisodium diethylenetriaminepentaacetate (Zn-DTPA), a coordination complex of zinc with the polyamino carboxylic acid DTPA, is a crucial chelating agent. In clinical settings, it is primarily used as a decorporation agent for the treatment of internal contamination with transuranic elements such as plutonium, americium, and curium. For research purposes, high-purity Zn-DTPA is essential to ensure the validity and reproducibility of experimental results. This guide details the chemical synthesis, purification strategies, and analytical characterization of research-grade Zn-DTPA.

Synthesis of Trisodium Zinc DTPA

The synthesis of trisodium zinc DTPA is typically achieved through an aqueous-phase reaction involving diethylenetriaminepentaacetic acid (DTPA), a zinc salt (commonly zinc oxide), and a base (sodium hydroxide) to form the trisodium salt.[1]

Chemical Reaction

The overall chemical reaction can be represented as follows:

C₁₄H₂₃N₃O₁₀ (DTPA) + ZnO + 3NaOH → Na₃[Zn(C₁₄H₁₈N₃O₁₀)] + 2H₂O

Experimental Protocol

A laboratory-scale synthesis protocol can be adapted from industrial methods described in patent literature. The following is a generalized procedure:

-

Dissolution of Base: In a suitable reaction vessel, dissolve sodium hydroxide (NaOH) in deionized water. The solution should be allowed to cool to ambient temperature.

-

Addition of DTPA: To the cooled NaOH solution, slowly add diethylenetriaminepentaacetic acid (DTPA) powder in portions with constant stirring. The reaction is exothermic, and the temperature should be monitored. Continue stirring until all the DTPA has dissolved, and a clear solution is obtained.

-

Addition of Zinc Oxide: To the resulting solution of pentasodium DTPA, add a stoichiometric equivalent of zinc oxide (ZnO) powder.

-

Reaction: The reaction mixture is stirred at a controlled temperature (e.g., ambient or slightly elevated) until the zinc oxide has completely dissolved, indicating the formation of the Zn-DTPA complex. This may take several hours.

-

Isolation of Crude Product: The final reaction mixture containing the soluble Zn-DTPA complex can be concentrated by evaporation of water to yield the crude solid product.

Table 1: Stoichiometry for Laboratory-Scale Synthesis of Trisodium Zinc DTPA

| Reagent | Molecular Weight ( g/mol ) | Molar Ratio | Example Mass (for ~10g product) |

| DTPA | 393.35 | 1 | 7.52 g |

| Zinc Oxide (ZnO) | 81.38 | 1 | 1.56 g |

| Sodium Hydroxide (NaOH) | 40.00 | 3 | 2.30 g |

Note: These are theoretical values. Actual quantities may need to be adjusted based on the purity of the starting materials.

Purification of Research-Grade Zn-DTPA

Achieving high purity is critical for research applications. The primary impurity in the crude product is often unreacted starting materials or side products. While industrial processes may involve simple evaporation, research-grade material requires more rigorous purification.

Recrystallization

Recrystallization is a common technique for purifying solid compounds. The choice of solvent is crucial and should be determined experimentally. A suitable solvent system would be one in which Zn-DTPA is soluble at elevated temperatures but sparingly soluble at lower temperatures. Given the polar nature of the complex, aqueous-based solvent systems or mixtures of water with a miscible organic solvent (e.g., ethanol, isopropanol) could be explored.

General Recrystallization Protocol:

-

Dissolve the crude Zn-DTPA in a minimal amount of a suitable hot solvent.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cooling in an ice bath can maximize the yield of the purified product.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Quality Control and Characterization

To ensure the identity and purity of the synthesized Zn-DTPA, a battery of analytical techniques should be employed.

Table 2: Analytical Methods for Characterization of Research-Grade Zn-DTPA

| Analytical Technique | Purpose | Expected Results |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. | A single major peak corresponding to the Zn-DTPA complex. Purity should be >98%. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation of the DTPA ligand within the complex. | Spectra consistent with the structure of the DTPA moiety. |

| Infrared (IR) Spectroscopy | Confirmation of functional groups and coordination. | Characteristic peaks for carboxylate groups and changes upon coordination to zinc. |

| Mass Spectrometry (MS) | Determination of the molecular weight of the complex. | A peak corresponding to the mass of the [Zn(DTPA)]³⁻ anion or related fragments. |

| Elemental Analysis | Determination of the elemental composition (C, H, N, Na, Zn). | Percentages should be in close agreement with the theoretical values for Na₃[Zn(C₁₄H₁₈N₃O₁₀)]. |

| Zinc Content Analysis (e.g., by ICP-MS or AAS) | Quantification of the zinc content in the final product. | The zinc content should be consistent with the theoretical percentage by weight. |

| pH Measurement (of a solution) | Confirmation of the final product's pH in solution. | Typically in the range of 6.5-7.5 for pharmaceutical-grade material.[2] |

Visualizing the Synthesis and Purification Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes in obtaining research-grade Zn-DTPA.

Caption: A flowchart illustrating the key steps in the synthesis of crude Zn-DTPA.

Caption: A workflow diagram outlining the purification of Zn-DTPA by recrystallization.

Conclusion

The synthesis and purification of research-grade Zn-DTPA are critical for ensuring the reliability of scientific studies. This guide provides a foundational understanding of the common synthetic route and purification strategies. Researchers should optimize the described protocols based on their specific laboratory conditions and purity requirements, employing rigorous analytical characterization to validate the final product. The successful preparation of high-purity Zn-DTPA will facilitate further investigations into its biological activities and potential therapeutic applications.

References

An In-depth Technical Guide to the Determination of ZnDTPA Stability Constants with Heavy Metals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for determining the stability constants of Zinc Diethylenetriaminepentaacetate (ZnDTPA) with various heavy metals. Understanding these constants is crucial for the development and optimization of chelation therapies for heavy metal toxicity.

Core Principle: The Mechanism of this compound in Heavy Metal Chelation

This compound, or Pentetate Zinc Trisodium, is a chelating agent employed to treat internal contamination with transuranic elements and other heavy metals.[1] Its efficacy is rooted in a fundamental chemical principle: the displacement of the zinc ion by a heavy metal ion that forms a more stable complex with the DTPA ligand.[1] The DTPA molecule is a pentadentate ligand, meaning it has five binding sites available for coordination with a metal ion.[1]

The driving force of this displacement reaction is the relative stability of the metal-DTPA complexes, quantified by their stability constants (log K). A higher log K value signifies a stronger bond between the metal and the DTPA ligand.[2] When this compound is introduced into a biological system containing heavy metals like lead (Pb), cadmium (Cd), or mercury (Hg), these metals, having a higher affinity for DTPA than zinc, will displace the zinc ion to form a more stable heavy metal-DTPA complex.[1] This newly formed complex is water-soluble and can be readily excreted from the body, primarily through renal filtration, thus mitigating the toxic effects of the heavy metal.[1]

The logical relationship governing this process can be visualized as follows:

Caption: Logical flow of this compound-mediated heavy metal chelation.

Stability Constants of Metal-DTPA Complexes

The stability constant (log K) is a critical parameter for predicting the efficacy of this compound in chelating specific heavy metals. The following table summarizes the log K values for DTPA with zinc and a range of heavy metals.

| Metal Ion | Log K Value |

| Gd(III) | 22.46 |

| Hg(II) | 27.00 |

| Pb(II) | 18.80 |

| Co(II) | 18.40 |

| Zn(II) | 18.75 |

| Ca(II) | 10.74 |

Note: These values are compiled from various sources and may have been determined under different experimental conditions (e.g., temperature, ionic strength). For precise modeling, it is recommended to consult the NIST Critically Selected Stability Constants of Metal Complexes Database.[3]

As the data indicates, heavy metals such as Gadolinium and Mercury have significantly higher stability constants with DTPA compared to Zinc.[2] Lead and Cobalt also form stable complexes with DTPA.[2]

Experimental Protocols for Stability Constant Determination

Several experimental techniques can be employed to determine the stability constants of metal-ligand complexes. Potentiometric titration and spectrophotometry are among the most common and reliable methods.

Potentiometric titration is a highly accurate and widely used method for determining stability constants.[4] The principle involves monitoring the change in the hydrogen ion concentration (pH) of a solution containing the metal ion and the ligand as it is titrated with a standard base.[5]

Experimental Workflow for Potentiometric Titration:

Caption: Experimental workflow for determining stability constants via potentiometric titration.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a standard solution of a strong acid (e.g., 0.1 M HClO₄).

-

Prepare a standard solution of a strong, carbonate-free base (e.g., 0.1 M NaOH).

-

Accurately prepare a solution of DTPA of known concentration.

-

Prepare a solution of the heavy metal salt (e.g., nitrate or perchlorate salt) of known concentration.

-

Prepare a solution of a background electrolyte (e.g., 1 M NaClO₄) to maintain constant ionic strength.

-

-

Calibration:

-

Calibrate the pH meter and electrode system using standard buffer solutions.

-

-

Titration Procedure:

-

Perform three sets of titrations at a constant temperature:

-

Acid Titration: Titrate a known volume of the standard acid with the standard base. This is used to determine the exact concentration of the base.

-

Ligand Titration: Titrate a mixture of the standard acid and the DTPA solution with the standard base. This allows for the determination of the proton-ligand stability constants of DTPA.

-

Metal-Ligand Titration: Titrate a mixture of the standard acid, the DTPA solution, and the heavy metal salt solution with the standard base.

-

-

-

Data Analysis:

-

Plot the pH readings against the volume of base added for each of the three titrations.

-

From these curves, calculate the average number of protons associated with the ligand (n̄ₐ) and the average number of ligands bound to the metal ion (n̄).

-

Utilize methods such as the Irving-Rossotti method to calculate the stepwise and overall stability constants of the metal-DTPA complex.

-

Spectrophotometry is another valuable technique, particularly when the formation of the metal-ligand complex results in a change in the solution's absorbance of light.[6][7]

Experimental Workflow for Spectrophotometry (Mole-Ratio Method):

Caption: Workflow for the mole-ratio method in spectrophotometric determination of stability constants.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare stock solutions of the heavy metal salt and DTPA of known concentrations.

-

-

Determination of λmax:

-

Prepare a solution containing the metal-DTPA complex.

-

Scan the absorbance of this solution over a range of wavelengths to determine the wavelength of maximum absorbance (λmax).

-

-

Mole-Ratio Method:

-

Prepare a series of solutions where the concentration of the metal ion is kept constant, and the concentration of DTPA is systematically varied.

-

Measure the absorbance of each solution at the predetermined λmax.

-

-

Data Analysis:

-

Plot the absorbance versus the mole ratio of ligand to metal.

-

The plot will typically show two linear portions that intersect. The mole ratio at the intersection point indicates the stoichiometry of the complex.

-

The stability constant can be calculated from the absorbance data and the known initial concentrations of the metal and ligand.

-

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine stability constants by monitoring the chemical shifts of the ligand or metal nucleus upon complexation.[8][9] This method is particularly useful for studying the solution-state structure of the complexes. The experimental procedure generally involves a titration where the NMR spectrum is recorded after each addition of the metal ion to the ligand solution (or vice versa), and the changes in chemical shifts are then used to calculate the stability constant.[8][10]

Biological Signaling Pathways and Detoxification

While the primary mechanism of this compound is direct chemical chelation, the broader context of heavy metal detoxification in the body involves several cellular pathways. Heavy metals can induce oxidative stress by increasing the production of reactive oxygen species (ROS), which can damage cellular components.[11] They can also interfere with essential biological processes by displacing essential metal ions from metalloenzymes.[12]

The detoxification process facilitated by this compound does not involve a specific signaling pathway in the traditional sense of a cascade of protein-protein interactions. Instead, it is a direct physicochemical process that removes the toxic agent. By forming stable, excretable complexes, this compound prevents the heavy metals from interacting with and disrupting these cellular pathways. The overall detoxification can be seen as a supportive measure that allows the body's natural defense and repair mechanisms to function without the ongoing insult from heavy metal toxicity.

Conclusion

The determination of stability constants for this compound with heavy metals is a critical aspect of research and development in chelation therapy. Potentiometric titration and spectrophotometry are robust and reliable methods for obtaining this quantitative data. A thorough understanding of these experimental protocols and the underlying principles of chelation chemistry is essential for professionals working to mitigate the risks of heavy metal contamination.

References

- 1. What is the mechanism of Pentetate Zinc Trisodium? [synapse.patsnap.com]

- 2. inl.elsevierpure.com [inl.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. cost-nectar.eu [cost-nectar.eu]

- 5. d-nb.info [d-nb.info]

- 6. cdn2.f-cdn.com [cdn2.f-cdn.com]

- 7. airo.co.in [airo.co.in]

- 8. Stability constants: comparative study of fitting methods. Determination of second-order complexation constants by (23)Na and (7)Li NMR chemical shift titration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Molecular Mechanisms of Heavy Metal Detoxification - CORNELL UNIVERSITY [portal.nifa.usda.gov]

Spectroscopic Characterization of Zn-DTPA Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of zinc diethylenetriaminepentaacetic acid (Zn-DTPA) complexes, with a focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals involved in the analysis and quality control of this important chelating agent.

Introduction to Zn-DTPA

Zinc diethylenetriaminepentaacetic acid (Zn-DTPA) is a chelating agent where the zinc ion is complexed with the pentadentate ligand DTPA. It is primarily used as a decorporation agent for the treatment of internal contamination with transuranium elements such as plutonium, americium, and curium. The mechanism of action involves the exchange of the zinc ion for a metal with a higher binding affinity for the DTPA ligand, forming a stable, water-soluble complex that is subsequently excreted from the body.[1][2] Accurate and robust analytical methods are therefore crucial for the quality control of Zn-DTPA formulations and for studying its behavior in biological systems.

Mass Spectrometry Analysis of Zn-DTPA

Mass spectrometry is a powerful technique for confirming the identity and purity of Zn-DTPA complexes. Electrospray ionization (ESI) is a commonly employed soft ionization technique for the analysis of metal complexes.

Expected Mass-to-Charge Ratios

The molecular weight of the trisodium salt of Zn-DTPA (Na₃ZnC₁₄H₁₈N₃O₁₀) is 522.7 Daltons.[3] The exact mass is 520.997668 Da, and the monoisotopic mass is also 520.997668 Da.[4] In a mass spectrum, the molecular ion ([M]⁺ or [M]⁻) and various adducts or fragments can be observed. The table below summarizes the expected m/z values for the intact complex.

| Species | Formula | Calculated Monoisotopic Mass (Da) | Expected m/z (Positive Mode) | Expected m/z (Negative Mode) |

| Trisodium Zinc DTPA | C₁₄H₁₈N₃O₁₀Na₃Zn | 520.9977 | - | - |

| [M-3Na+H]²⁻ (deprotonated complex) | [C₁₄H₁₉N₃O₁₀Zn]²⁻ | 455.0518 | - | 227.5259 |

| [M-3Na+2H]⁻ (deprotonated complex) | [C₁₄H₂₀N₃O₁₀Zn]⁻ | 456.0596 | - | 456.0596 |

| [M-2Na+H]⁺ (protonated complex) | [C₁₄H₁₉N₃O₁₀NaZn]⁺ | 478.0381 | 478.0381 | - |

| [M-Na]⁺ (sodiated complex) | [C₁₄H₁₈N₃O₁₀Na₂Zn]⁺ | 500.0201 | 500.0201 | - |

Note: The observed ions can vary depending on the ESI source conditions and the sample matrix.

Fragmentation Pattern

While detailed fragmentation studies specifically for Zn-DTPA are not extensively published, general principles of fragmentation for metal chelates can be applied. In tandem mass spectrometry (MS/MS), collision-induced dissociation (CID) would likely lead to the loss of carboxyl groups (-COO, 44 Da) or larger fragments of the DTPA ligand. The observation of the free zinc ion's isotopic pattern upon fragmentation can confirm its presence in the complex.[5]

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is based on a validated method for the quantification of Zn-DTPA in biological matrices.[6][7]

Sample Preparation:

-

For biological samples (plasma, urine), perform a solid-phase extraction (SPE) to remove interfering substances.

-

Reconstitute the dried extract in the mobile phase.

-

For pure substance analysis, dissolve the Zn-DTPA complex in a suitable solvent (e.g., a mixture of methanol and water) to a final concentration of approximately 1-10 µg/mL.

Instrumentation and Settings:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

-

Column: Proteonavi C18 column (250 × 4.6 mm, 5 µm) or equivalent.[6]

-

Mobile Phase: A mixture of methanol, 2 mM ammonium formate (pH 6.3), and ammonia solution in a 50:50:0.015 (v/v/v) ratio.[6]

-

Flow Rate: 0.45 mL/min.[6]

-

Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Can be run in either positive or negative ion mode. Negative ion mode may be preferable for observing the deprotonated complex.

-

Data Acquisition: Full scan mode to identify the molecular ion and selected reaction monitoring (SRM) for quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Zn-DTPA

NMR spectroscopy is a powerful tool for elucidating the structure of Zn-DTPA in solution and confirming the coordination of the zinc ion to the DTPA ligand. Both ¹H and ¹³C NMR are valuable in this regard.

¹³C NMR Spectroscopy

The coordination of the zinc ion to the carboxyl and amine groups of DTPA leads to changes in the chemical shifts of the carbon atoms. Of particular interest are the carbonyl carbons of the acetate arms.

A study on the related Cd-DTPA complex showed a distinct downfield shift for the complexed carboxyl groups compared to the free ligand. A similar interpretation is suggested for the Zn-DTPA complex.[8]

| Carbon Atom Type | Approximate ¹³C Chemical Shift (ppm) | Notes |

| Complexed Carboxyl (-COO⁻) | ~178.3 | The coordination of the zinc ion to the carboxylate oxygen deshields the carbonyl carbon, causing a downfield shift. The peak may be broadened due to the dynamic nature of the complex. This is an inferred value based on analogy to Cd-DTPA studies.[8] |

| Free Carboxyl (-COOH) | ~179.0 | In a solution where there is an equilibrium between the free ligand and the complex, or if not all carboxyl groups are coordinated, signals for the free carboxyl groups may be observed. This value is for the free ligand for comparison.[8] |

| Methylene Carbons (-CH₂-) | 50 - 60 | The chemical shifts of the methylene carbons in the DTPA backbone will also be affected by chelation, though to a lesser extent than the carbonyl carbons. Specific assignments require 2D NMR techniques. |

¹H NMR Spectroscopy

The proton NMR spectrum of Zn-DTPA will show complex multiplets for the methylene protons of the DTPA backbone. Chelation to zinc is expected to cause a downfield shift of these proton signals compared to the free DTPA ligand due to the inductive effect of the metal ion. The complexity of the spectrum arises from the diastereotopic nature of the methylene protons adjacent to the chiral nitrogen centers upon complexation.

Experimental Protocol: ¹³C NMR Spectroscopy

This protocol provides a general guideline for acquiring a ¹³C NMR spectrum of a Zn-DTPA complex.

Sample Preparation:

-

Dissolve 10-20 mg of the Zn-DTPA complex in 0.5-0.7 mL of a suitable deuterated solvent. Deuterium oxide (D₂O) is a common choice for water-soluble complexes.

-

Ensure the pH of the solution is controlled, as the chemical shifts of the carboxyl and amine groups are pH-dependent. A pH range of 6.5-7.5 is relevant for pharmaceutical formulations.[3]

-

Add a small amount of an internal standard if quantitative analysis is required, although for structural confirmation, the solvent signal can be used as a reference.

Instrumentation and Settings:

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Nucleus: ¹³C

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: Approximately 0 to 200 ppm.

-

Number of Scans: 1024 to 4096 scans, or more, may be necessary to achieve a good signal-to-noise ratio for the less sensitive ¹³C nucleus.

-

Relaxation Delay (d1): 2-5 seconds.

-

-

Processing: Apply an exponential multiplication function (line broadening) to improve the signal-to-noise ratio before Fourier transformation.

Visualized Workflows and Mechanisms

Chelation Mechanism of Zn-DTPA

The primary function of Zn-DTPA is to exchange its zinc ion for a radionuclide with a higher affinity for the DTPA ligand. This process is illustrated in the diagram below.

Caption: Chelation mechanism of Zn-DTPA for radionuclide decorporation.

Experimental Workflow for LC-MS/MS Analysis

The following diagram outlines the typical workflow for the analysis of Zn-DTPA using LC-MS/MS.

Caption: Experimental workflow for the LC-MS/MS analysis of Zn-DTPA.

Experimental Workflow for NMR Analysis

This diagram illustrates the general steps involved in the NMR analysis of a Zn-DTPA complex.

Caption: General workflow for the NMR analysis of Zn-DTPA.

References

- 1. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. What is the mechanism of Pentetate Zinc Trisodium? [synapse.patsnap.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Pentetate Zinc Trisodium | C14H18N3Na3O10Zn | CID 164209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. magritek.com [magritek.com]

- 6. Developing a robust LC-MS/MS method to quantify Zn-DTPA, a zinc chelate in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structural determination of Zn and Cd-DTPA complexes: MS, infrared, (13)C NMR and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Interaction and Pharmacokinetics of Zn-DTPA

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the interaction of Zinc Diethylenetriaminepentaacetic Acid (Zn-DTPA) with the cellular environment, its mechanism of action as a chelating agent, and its pharmacokinetic profile. While direct cellular uptake of Zn-DTPA is not its primary mechanism, this paper will explore the experimental evidence defining its extracellular activity and the implications for its therapeutic use.

Executive Summary

Zinc Diethylenetriaminepentaacetic Acid (Zn-DTPA) is a crucial chelating agent employed in the treatment of internal contamination with transuranium elements such as plutonium, americium, and curium. Its therapeutic efficacy is predicated on its ability to form stable, soluble complexes with these metals in the extracellular fluid, facilitating their excretion from the body. A critical aspect of its function, as established by extensive research, is that Zn-DTPA does not significantly penetrate cell membranes.[1][2][3] This guide provides a comprehensive overview of the current understanding of Zn-DTPA's interaction with biological systems, focusing on its extracellular mechanism of action, pharmacokinetic properties, and the experimental methodologies used to elucidate these characteristics.

Mechanism of Action: Extracellular Chelation

The primary mechanism of Zn-DTPA involves the exchange of its zinc ion for a metal with a higher binding affinity for the DTPA ligand.[1][2][3] This process occurs in the extracellular fluid, where Zn-DTPA circulates after administration.

-

Ion Exchange: DTPA has a high affinity for trivalent and tetravalent actinides. When Zn-DTPA encounters a contaminant metal ion like plutonium (Pu) or americium (Am) in the bloodstream or interstitial fluid, the zinc ion is displaced, and the contaminant metal forms a stable chelate with DTPA.[4]

-

Formation of Soluble Complexes: The resulting metal-DTPA complex is water-soluble and biologically inert.[4] This prevents the radioactive metal from depositing in tissues such as bone and liver, where it could exert long-term toxicity.[1][2]

-

Renal Excretion: These stable, soluble complexes are then efficiently filtered by the glomeruli in the kidneys and excreted in the urine.[1][2][3]

This extracellular mechanism is pivotal to its safety and efficacy, as it minimizes the potential for intracellular interactions and associated toxicities.

Cellular Uptake and Localization: Evidence for Extracellular Confinement

Multiple studies and official prescribing information consistently report that Zn-DTPA does not significantly penetrate erythrocytes or other cells.[1][2][3] This characteristic is fundamental to its safety profile.

Evidence from Pharmacokinetic Studies

Pharmacokinetic data from studies involving radiolabeled DTPA (¹⁴C-DTPA) demonstrate its rapid distribution throughout the extracellular fluid space following intravenous administration.[1] The subsequent clearance of the radiolabel is almost entirely accounted for by urinary excretion, with minimal to no detection in feces or exhaled air.[1] This distribution pattern is consistent with a compound that does not undergo significant cellular uptake or intracellular accumulation.

Comparative Studies with Membrane-Permeable Chelators

Research comparing the effects of membrane-impermeable chelators like DTPA with membrane-permeable chelators such as N,N,N',N'-tetrakis(2-pyridylmethyl) ethylenediamine (TPEN) has provided further evidence for the extracellular action of DTPA. In one study, TPEN, which can enter cells and chelate intracellular zinc, was shown to induce apoptosis. In contrast, DTPA did not induce apoptosis, indicating that the chelation of extracellular zinc by DTPA does not trigger the same apoptotic pathways and that DTPA itself does not enter the cells to a significant extent.[5]

Pharmacokinetic Data

The pharmacokinetic profile of Zn-DTPA is characterized by rapid distribution and elimination.

| Parameter | Value | Species | Administration Route | Reference |

| Plasma Half-Lives | 1.4 min, 14.5 min, 94.4 min (three-component exponential decay) | Human | Intravenous | [1][2] |

| 24-hour Cumulative Urinary Excretion | >99% of injected dose | Human | Intravenous | [1] |

| Gastrointestinal Absorption | Approximately 5% | Animal | Oral | [1][2] |

| Lung Absorption (as Ca-DTPA with ¹⁴C-DTPA) | Approximately 20% | Human | Inhalation | [1][2] |

| Metabolism | Minimal | Human/Animal | N/A | [1][2] |

Table 1: Summary of Pharmacokinetic Parameters for DTPA.

Experimental Protocols

The understanding of Zn-DTPA's pharmacokinetics and mechanism of action is based on several key experimental approaches.

Radiolabeling Studies for Pharmacokinetic Analysis

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of DTPA.

-

Methodology:

-

A cohort of human subjects receives a dose of Ca-DTPA co-administered with ¹⁴C-DTPA.[1]

-

Plasma samples are collected at various time points post-administration.

-

Urine, feces, and exhaled air are collected over a 24-hour period.

-

The amount of radioactivity in each sample is quantified using scintillation counting.

-

Pharmacokinetic parameters, such as plasma half-life and cumulative excretion, are calculated from the data.

-

In Vivo Decorporation Efficacy Studies

-

Objective: To evaluate the effectiveness of Zn-DTPA in removing internally deposited radionuclides.

-

Methodology:

-

Animal models (e.g., rats) are internally contaminated with a radionuclide such as ⁶⁵ZnCl₂ or a transuranium element.[6][7]

-

Treatment groups receive Zn-DTPA at various doses and time points post-contamination, while a control group remains untreated.

-

Whole-body radioactivity is measured daily using a gamma counter.

-

At the end of the study period, animals are euthanized, and radioactivity in specific organs (e.g., liver, bone) is measured.

-

The reduction in radionuclide retention in the treated groups is compared to the control group to determine the decorporation efficacy.

-

Conclusion and Future Directions

Future research in this area could focus on:

-

Developing oral formulations of DTPA with improved bioavailability to enhance its utility in mass-casualty radiological incidents.

-

Investigating potential synergistic effects of Zn-DTPA with other decorporation agents.

-

Further elucidating the long-term safety profile of repeated Zn-DTPA administration, particularly concerning the depletion of essential trace metals.

This in-depth guide provides a foundational understanding of Zn-DTPA for researchers and professionals in drug development, emphasizing its established extracellular mechanism of action and providing the technical details necessary for further investigation and application.

References

- 1. orise.orau.gov [orise.orau.gov]

- 2. Pentetate zinc trisodium injection [dailymed.nlm.nih.gov]

- 3. Pentetate Zinc Trisodium | C14H18N3Na3O10Zn | CID 164209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Pentetate Zinc Trisodium? [synapse.patsnap.com]

- 5. Apoptosis induced by chelation of intracellular zinc is associated with depletion of cellular reduced glutathione level in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Experimental Evaluation of 65Zn Decorporation Kinetics Following Rapid and Delayed Zn-DTPA Interventions in Rats. Biphasic Compartmental and Square-Root Law Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Binding Affinity of Zn-DTPA for Transuranic Elements: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro binding affinity of Zinc Diethylenetriaminepentaacetic Acid (Zn-DTPA) for transuranic elements. It is designed to be a comprehensive resource, offering both quantitative data on binding affinities and detailed experimental protocols for their determination. This document is intended to support research and development efforts in the fields of radionuclide decorporation and medicinal chemistry.

Introduction

The chelation therapy agent Zn-DTPA plays a crucial role in the decorporation of internally deposited transuranic radionuclides such as plutonium (Pu), americium (Am), and curium (Cm)[1][2]. The efficacy of Zn-DTPA is fundamentally determined by its binding affinity for these metal ions, a property quantified by the stability constant (log β) of the resulting metal-ligand complex. A higher stability constant indicates a stronger and more stable complex, which is essential for the effective removal of the radionuclide from the body via excretion[3][4]. This guide focuses on the in vitro methodologies used to determine these critical binding parameters.

Quantitative Data: Stability Constants of Transuranic-DTPA Complexes

The stability constant (β) is the equilibrium constant for the formation of a complex in solution. It provides a quantitative measure of the strength of the interaction between a metal ion and a ligand. The following table summarizes the reported stability constants for various transuranic ions with DTPA, determined through in vitro studies.

| Transuranic Ion | Oxidation State | Stability Constant (log β₁₀₁) | Experimental Conditions | Reference(s) |

| Plutonium | +4 | 33.67 ± 0.02 | 1 M ionic strength, 25 °C | [5][6] |

| Plutonium | +3 | 20.58 ± 0.04 | 1 M ionic strength, 25 °C | [5][6] |

| Neptunium | +4 | 32.3 ± 0.1 | 1 M ionic strength, 25 °C | [5][6] |

| Neptunium | +4 | 29.55 - 29.75 | Various acid concentrations | [7] |

| Americium | +3 | Not explicitly found in search results | - | - |

| Curium | +3 | Not explicitly found in search results | - | - |

Note: While Zn-DTPA is indicated for the treatment of internal contamination with plutonium, americium, and curium, in vitro studies have shown that it forms less stable chelates with neptunium, and its effectiveness for neptunium decorporation is considered to be low[3][8][9].

Experimental Protocols for Determining Binding Affinity

The determination of stability constants for metal-ligand complexes is a cornerstone of coordination chemistry. For radionuclide systems, these measurements require specialized handling and detection techniques. The following sections outline the methodologies for three common in vitro techniques used to assess the binding affinity of Zn-DTPA for transuranics.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining stability constants. It involves monitoring the pH of a solution containing the metal ion and the ligand as a titrant of known concentration (typically a strong base) is added.

Materials and Reagents:

-

Metal Ion Solution: A standardized stock solution of the transuranic nitrate or chloride in a non-complexing acidic medium (e.g., HClO₄) to prevent hydrolysis.

-

Ligand Solution: A standardized stock solution of DTPA.

-

Titrant: A carbonate-free solution of a strong base (e.g., NaOH or KOH) of accurately known concentration.

-

Background Electrolyte: A solution of an inert salt (e.g., NaClO₄ or KNO₃) at a high concentration (e.g., 1 M) to maintain constant ionic strength.

-

Calibration Buffers: Standard pH buffers for electrode calibration.

-

Apparatus:

-

A high-precision pH meter with a combination glass electrode.

-

A thermostated titration vessel to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).

-

A calibrated burette or an automated titrator.

-

A system for bubbling an inert gas (e.g., argon) through the solution to exclude atmospheric CO₂.

-

Procedure:

-

Electrode Calibration: Calibrate the pH electrode using standard buffers.

-

Titration of Ligand Alone:

-

Pipette a known volume of the DTPA stock solution into the thermostated titration vessel.

-

Add the background electrolyte and dilute with deionized water to a specific volume.

-

Bubble the inert gas through the solution for a period to remove dissolved CO₂.

-

Titrate the solution with the standardized base, recording the pH after each addition of titrant.

-

-

Titration of Metal-Ligand Mixture:

-

Pipette known volumes of the transuranic stock solution and the DTPA stock solution into the titration vessel.

-

Add the background electrolyte and dilute as before.

-

Allow the solution to equilibrate.

-

Titrate with the standardized base, recording the pH at regular intervals.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added for both titrations.

-

The displacement of the metal-ligand titration curve from the ligand-only curve is used to calculate the formation function (n̄, the average number of ligands bound per metal ion) and the free ligand concentration ([L]).

-

The stability constants are then determined from these values using computational methods, such as the Bjerrum method or non-linear least-squares fitting programs.

-

Spectrophotometry

Spectrophotometry is used when the formation of the metal-ligand complex results in a change in the solution's absorbance of light at a specific wavelength.

Materials and Reagents:

-

Metal Ion Solution: A stock solution of the transuranic with a known concentration.

-

Ligand Solution: A stock solution of DTPA.

-

Buffer Solution: To maintain a constant pH.

-

Background Electrolyte: To maintain constant ionic strength.

-

Apparatus:

-

A UV-Vis spectrophotometer.

-

Matched quartz cuvettes.

-

A pH meter.

-

Procedure (Method of Continuous Variation - Job's Plot):

-

Prepare a Series of Solutions: Prepare a series of solutions with varying mole fractions of the transuranic ion and DTPA, while keeping the total molar concentration constant.

-

Measure Absorbance: Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex.

-

Construct Job's Plot: Plot the absorbance versus the mole fraction of the ligand.

-

Determine Stoichiometry: The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex.

-

Calculate Stability Constant: The stability constant can be calculated from the absorbance data at the stoichiometric point and at other points on the curve.

Solvent Extraction

Solvent extraction is a powerful technique for studying metal-ligand complexation, particularly for radioactive elements. It relies on the partitioning of the metal ion between two immiscible liquid phases (aqueous and organic) in the presence and absence of the chelating agent.

Materials and Reagents:

-

Aqueous Phase: A buffered solution containing the transuranic radionuclide at a known initial concentration and the background electrolyte.

-

Organic Phase: An organic solvent containing a suitable extractant (e.g., thenoyltrifluoroacetone - TTA) that forms a neutral, extractable complex with the unchelated metal ion.

-

Ligand Solution: A stock solution of DTPA.

-

Apparatus:

-

Centrifuge tubes or separatory funnels.

-

A mechanical shaker.

-

A radiation detector appropriate for the transuranic element (e.g., alpha or gamma spectrometer).

-

Procedure:

-

Equilibration:

-

Prepare a series of aqueous solutions containing the transuranic, buffer, and varying concentrations of DTPA.

-

Add an equal volume of the organic phase to each aqueous solution.

-

Shake the mixtures vigorously for a sufficient time to reach equilibrium.

-

-

Phase Separation: Separate the aqueous and organic phases, typically by centrifugation.

-

Activity Measurement: Measure the radioactivity in aliquots of both the aqueous and organic phases.

-

Data Analysis:

-

Calculate the distribution ratio (D) of the transuranic, which is the ratio of its concentration in the organic phase to that in the aqueous phase, for each DTPA concentration.

-

The stability constant of the transuranic-DTPA complex is determined by analyzing the change in the distribution ratio as a function of the DTPA concentration.

-

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for determining the binding affinity of Zn-DTPA for transuranics.

Caption: Workflow for Potentiometric Titration.

Caption: Workflow for Spectrophotometry (Job's Plot).

Caption: Workflow for Solvent Extraction.

Conclusion

The in vitro determination of the binding affinity of Zn-DTPA for transuranic elements is essential for understanding its mechanism of action and for the development of new and improved decorporation agents. This guide has provided a summary of the available quantitative data and detailed the primary experimental methodologies used in these investigations. The provided workflows offer a logical framework for conducting these experiments. It is anticipated that this technical guide will serve as a valuable resource for researchers in this critical area of study.

References

- 1. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 2. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]

- 3. osti.gov [osti.gov]

- 4. epa.gov [epa.gov]

- 5. cost-nectar.eu [cost-nectar.eu]

- 6. hakon-art.com [hakon-art.com]

- 7. Investigating lanthanide complex stability through kinetic and thermodynamic competition with metal ions and DTPA - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. d-nb.info [d-nb.info]

- 9. asianpubs.org [asianpubs.org]

Unveiling the In Vitro Toxicological Profile of Zinc Diethylenetriaminepentaacetate (Zn-DTPA)

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Zinc Diethylenetriaminepentaacetate (Zn-DTPA) is a stable chelate primarily utilized as a decorporation agent for individuals internally contaminated with transuranium elements. While its in vivo toxicological profile is relatively well-documented, focusing on the mitigation of heavy metal toxicity, its direct effects on cell cultures are less characterized. This technical guide synthesizes the available, albeit limited, direct and inferred data to provide a basic toxicological profile of Zn-DTPA in in vitro systems. The profile is constructed by examining the known cellular effects of its constituent components: the chelating agent Diethylenetriaminepentaacetic acid (DTPA) and the essential trace element zinc (Zn).

The primary mechanism of DTPA-related toxicity is linked to its ability to chelate and subsequently deplete essential divalent cations, most notably zinc. Therefore, the Zn-DTPA complex is generally considered to be of lower toxicity than other salt forms of DTPA, such as Ca-DTPA, as it provides a source of zinc, mitigating the depletion effect. However, the introduction of Zn-DTPA to cell cultures can still perturb cellular homeostasis due to the dynamic equilibrium between the complex and free zinc ions in the culture medium. The toxicological effects are therefore anticipated to be a composite of the actions of the DTPA ligand and the bioavailability of zinc.

This guide summarizes the potential cytotoxic and apoptotic effects of Zn-DTPA in cell cultures, provides detailed experimental protocols for key toxicological assays, and presents visual representations of relevant cellular pathways and experimental workflows.

Cytotoxicity Profile

Direct quantitative data on the cytotoxicity of the Zn-DTPA complex in various cell lines is not extensively available in the public domain. The cytotoxic effects are likely to be highly dependent on the specific cell type, the concentration of Zn-DTPA, and the composition of the cell culture medium, which can influence the equilibrium of the chelate.

However, based on the known toxicities of zinc and the chelating action of DTPA, a biphasic cytotoxic response can be anticipated. At low concentrations, Zn-DTPA may exhibit minimal toxicity or could even be beneficial in zinc-deficient media. At higher concentrations, toxicity could arise from either the release of excess free zinc ions or the chelation of other essential divalent cations by the DTPA ligand.

Table 1: Inferred Cytotoxicity of Zn-DTPA Components in Cell Cultures

| Component | Cell Line(s) | Endpoint | Reported Concentration for Effect | Citation |

| **Zinc (as ZnSO₄ or ZnCl₂) ** | Human Dermal Fibroblasts (hDF) | LD₅₀ | 50 µM | [1] |

| Human Aortic Smooth Muscle Cells (AoSMC) | LD₅₀ | 70 µM | [1] | |

| Human Aortic Endothelial Cells (HAEC) | LD₅₀ | 265 µM | [1] | |

| B16 Mouse Melanoma, HeLa, I-221 Epithelial Cells | Inhibition of Proliferation | 125 - 150 µM | [2] | |

| DTPA (as a chelator) | Leishmania donovani | Reduced Cell Viability | Less effective than intracellular chelator TPEN | [3] |

| MC3T3-E1 Osteoblast-like cells | Extracellular Zinc Chelation | 1.2 mM | [4] |

Genotoxicity Assessment

There is a significant lack of direct studies on the genotoxicity of Zn-DTPA in cell cultures. The potential for genotoxicity would likely be linked to the effects of its dissociated components. While DTPA itself is not typically considered a primary genotoxic agent, the disruption of zinc homeostasis can have indirect genotoxic consequences. Zinc is crucial for the function of numerous proteins involved in DNA repair and antioxidant defense. Both zinc deficiency and excess have been implicated in DNA damage.

Further research employing standard genotoxicity assays is required to definitively characterize the genotoxic potential of Zn-DTPA.

Apoptosis Induction and Signaling Pathways

The induction of apoptosis by Zn-DTPA in cell cultures is a complex process influenced by the dual nature of its components.

-

Zinc Depletion-Induced Apoptosis: DTPA, as an extracellular chelator, can lower the concentration of bioavailable zinc in the culture medium. Severe zinc depletion is a known inducer of apoptosis in various cell lines. This process is often mediated by the activation of caspases. However, it is important to note that as a membrane-impermeable chelator, DTPA's ability to induce apoptosis is generally less potent than intracellular zinc chelators like TPEN.[3][4][5] One study reported that depletion of cellular zinc by DTPA did not induce apoptosis in hepatocytes, in contrast to the effects of TPEN.[4]

-

Excess Zinc-Induced Cell Death: Conversely, high concentrations of free zinc are also cytotoxic and can trigger both apoptosis and necrosis.[6] The apoptotic pathway induced by excess zinc can involve the release of cytochrome c from the mitochondria and activation of caspases, although caspase-independent mechanisms have also been reported.[6]

Therefore, the net effect of Zn-DTPA on apoptosis will depend on the delicate balance between preventing zinc depletion-induced apoptosis and potentially causing apoptosis due to excess zinc at higher concentrations.

Signaling Pathway for Zinc Depletion-Induced Apoptosis

Caption: Inferred pathway of DTPA-mediated zinc depletion leading to apoptosis.

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below. These protocols are representative and may require optimization based on the specific cell line and experimental conditions.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow Diagram:

Caption: Step-by-step workflow for assessing cytotoxicity using the MTT assay.

Protocol: